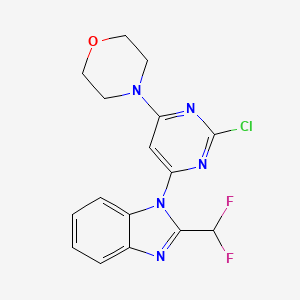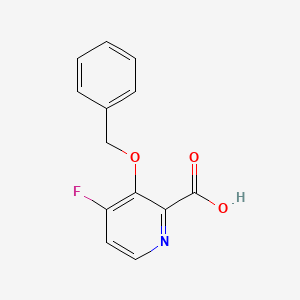![molecular formula C7H5ClN4O2 B13933339 Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a methyl ester and a chlorine substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with suitable reagents to form the desired triazolopyrazine structure . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases like c-Met and VEGFR-2, inhibiting their activity and thereby preventing cancer cell proliferation . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .
類似化合物との比較
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar in structure but with a pyridazine ring instead of a pyrazine ring.
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds have a similar triazolopyrazine core but differ in the degree of saturation and substituents.
Uniqueness
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This gives it distinct chemical and biological properties compared to other triazolopyrazines .
特性
分子式 |
C7H5ClN4O2 |
|---|---|
分子量 |
212.59 g/mol |
IUPAC名 |
methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C7H5ClN4O2/c1-14-7(13)6-11-10-5-2-9-4(8)3-12(5)6/h2-3H,1H3 |
InChIキー |
IEYBFQYOKAWWAB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN=C2N1C=C(N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)



![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)


![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)

![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
